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Introduction

Lidocaine is a well-characterized local anesthetic and class Ib antiarrhythmic agent that exerts
its effects by modulating the function of voltage-gated sodium channels (VGSCs).[1]
Understanding the mechanism and kinetics of this modulation is crucial for the development of
new therapeutics targeting ion channels. Patch-clamp electrophysiology is the gold-standard
technique for investigating the direct interaction of compounds like Lidocaine with ion channels,
providing high-resolution data on channel gating and pharmacology.[2] This application note
provides a detailed overview and experimental protocols for analyzing the modulation of
voltage-gated sodium channels by Lidocaine using the whole-cell patch-clamp technique.

Lidocaine exhibits a state-dependent block of sodium channels, meaning its binding affinity is
dependent on the conformational state of the channel (resting, open, or inactivated).[3] It
preferentially binds to the open and inactivated states of the channel, a characteristic that
underlies its use-dependent (phasic) and tonic block properties.[3][4][5] This document outlines
the procedures to quantify these effects and characterize the voltage-dependent nature of the
block.

Quantitative Data Summary

The inhibitory effects of Lidocaine on voltage-gated sodium channels are typically quantified by
its half-maximal inhibitory concentration (IC50), which can vary depending on the sodium
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channel subtype and the state of the channel. The following tables summarize key quantitative
data for Lidocaine's interaction with various sodium channel isoforms.

Experimental
Channel Subtype . IC50 Reference
Condition

TTXr Na+ Channels Tonic Block (Resting

210 uM [6]
(DRG neurons) State)
TTXr Na+ Channels ]
Inactivated State 60 uM [6]
(DRG neurons)
TTXs Na+ Channels ]
Tonic Block 42 uM [6]
(DRG neurons)
Adult Nav1.5 Holding Potential -80
20 uM [7]
(aNavl.5) mV
Neonatal Nav1.5 Holding Potential -80
17 uM [7]
(nNav1.5) mV
Nav1.7 - - [8]

Note: IC50 values can vary based on experimental conditions such as holding potential,
stimulation frequency, and temperature.

Experimental Protocols
Cell Preparation

For this protocol, we will describe the use of HEK-293 cells heterologously expressing the
desired voltage-gated sodium channel subtype (e.g., Navl.5).

Materials:
o HEK-293 cells stably or transiently expressing the target sodium channel.
e Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

o Poly-L-lysine coated glass coverslips.
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e Phosphate-buffered saline (PBS).
Protocol:
o Culture HEK-293 cells expressing the target sodium channel in a T-75 flask.

o Two days before the experiment, seed the cells onto poly-L-lysine coated glass coverslips in
a 35 mm dish at a low density to ensure isolated cells for patching.

» Allow cells to grow for 24-48 hours before use.

e On the day of the experiment, transfer a coverslip to the recording chamber on the
microscope stage.

Solutions and Reagents

External Solution (in mM):

140 NacCl

4 KCI

2 CaCl2

1 MgCI2

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH.

Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

e 140 CsF

e 10 NaCl
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1 EGTA

10 HEPES

Adjust pH to 7.2 with CsOH.[9]

Adjust osmolarity to ~300 mOsm with sucrose.

Note: CsF is used to block potassium channels from the inside.
Lidocaine Stock Solution:
e Prepare a 100 mM stock solution of Lidocaine in distilled water.

o Further dilute in the external solution to the desired final concentrations on the day of the
experiment.

Whole-Cell Patch-Clamp Recording

Equipment:

Inverted microscope with DIC optics.

» Patch-clamp amplifier (e.g., Axopatch 200B).
 Digitizer (e.g., Digidata 1322A).

e Micromanipulator.

o Perfusion system for drug application.

» Data acquisition and analysis software (e.g., pPCLAMP).
Protocol:

» Place the coverslip with cells in the recording chamber and perfuse with the external
solution.
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o Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MQ when
filled with the internal solution.

« Fill the micropipette with the internal solution and mount it on the micromanipulator.

e Approach a single, healthy-looking cell with the micropipette while applying positive
pressure.

e Once the pipette touches the cell membrane, release the positive pressure to form a
gigaohm seal (>1 GQ).

o Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell
configuration.

e Switch to voltage-clamp mode and compensate for whole-cell capacitance and series
resistance.

Voltage Protocols for Assessing Lidocaine Block

a) Tonic Block (Resting State Block):

» Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the
resting state.

e Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.

o Perfuse the cell with the external solution containing the desired concentration of Lidocaine
for 2-3 minutes to allow for equilibration.

o Apply the same test pulse and record the sodium current in the presence of Lidocaine.
e The percentage of block is calculated as: (1 - (I_Lidocaine / 1_Control)) * 100.

» Repeat for a range of Lidocaine concentrations to generate a dose-response curve and
determine the IC50 for tonic block.

b) Phasic (Use-Dependent) Block:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Hold the cell at a holding potential of -100 mV.

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 10 Hz for 20
pulses).

Record the peak sodium current for each pulse.
Perfuse with Lidocaine and repeat the pulse train.

Use-dependent block is observed as a progressive decrease in the peak current amplitude
during the pulse train in the presence of Lidocaine.

Quantify the use-dependent block by comparing the current from the first pulse to
subsequent pulses in the train.

c) Steady-State Inactivation:

To determine the effect of Lidocaine on the voltage-dependence of inactivation, hold the cell
at various conditioning pre-pulse potentials (e.g., from -140 mV to -40 mV for 500 ms).

Follow each pre-pulse with a test pulse to a constant potential (e.g., -10 mV) to measure the
available sodium current.

Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann
function to determine the half-inactivation voltage (V1/2).

Repeat the protocol in the presence of Lidocaine to observe any shift in the V1/2 of
inactivation. Lidocaine is expected to cause a hyperpolarizing shift.[7]

Visualizations
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Caption: Experimental workflow for patch-clamp analysis of Lidocaine.
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Caption: State-dependent binding of Lidocaine to sodium channels.

Conclusion

The protocols described in this application note provide a framework for the detailed
characterization of sodium channel modulation by Lidocaine. By employing these patch-clamp
techniques, researchers can obtain quantitative data on the potency and mechanism of action
of novel compounds, which is essential for drug discovery and development in areas such as
pain, epilepsy, and cardiac arrhythmias. The state-dependent nature of Lidocaine's interaction
with sodium channels highlights the importance of using multiple voltage protocols to fully
elucidate the pharmacological profile of an ion channel modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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